molecular formula C9H19NO B6227779 3-[1-(aminomethyl)cyclopentyl]propan-1-ol CAS No. 1849222-17-8

3-[1-(aminomethyl)cyclopentyl]propan-1-ol

Cat. No.: B6227779
CAS No.: 1849222-17-8
M. Wt: 157.3
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Description

3-[1-(aminomethyl)cyclopentyl]propan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclopentane ring substituted with an aminomethyl group and a propanol chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(aminomethyl)cyclopentyl]propan-1-ol typically involves the reaction of cyclopentylmethylamine with a suitable propanol derivative under controlled conditions. One common method is the reductive amination of cyclopentanone with aminomethylpropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(aminomethyl)cyclopentyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(aminomethyl)cyclopentyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(aminomethyl)cyclopentyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The propanol chain may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(aminomethyl)cyclohexyl]propan-1-ol
  • 3-[1-(aminomethyl)cyclobutyl]propan-1-ol
  • 3-[1-(aminomethyl)cycloheptyl]propan-1-ol

Uniqueness

3-[1-(aminomethyl)cyclopentyl]propan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.

Properties

CAS No.

1849222-17-8

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

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